
西罗米司特-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cilomilast-d9, also known as Cilomilast-d9, is a useful research compound. Its molecular formula is C₂₀H₁₆D₉NO₄ and its molecular weight is 352.47. The purity is usually 95%.
BenchChem offers high-quality Cilomilast-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cilomilast-d9 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
炎症性肺病的治疗
西罗米司特,作为一种磷酸二酯酶 4 (PDE4) 抑制剂,主要用于治疗炎症性肺病 {svg_1}. 该化合物已被研究证明在抑制嗜中性粒细胞炎症方面具有疗效,嗜中性粒细胞炎症是急性肺损伤 (ALI) 和慢性阻塞性肺疾病 (COPD) 等疾病的关键因素。通过抑制 PDE4,西罗米司特-d9 可以减少促炎细胞因子的产生,为这些呼吸系统疾病提供潜在的治疗策略。
纳米囊泡药物递送系统
研究人员探索了将this compound 封装到纳米载体中,如磷脂体,以提高药物向肺部的递送 {svg_2}. 这些纳米囊泡可以增强药物在肺部的滞留时间,减少全身性副作用,并改善治疗效果。这些纳米载体的表面电荷在其抗炎效力中起着重要作用,使其成为靶向药物递送的有希望的途径。
神经保护作用
This compound 与神经保护有关,特别是在脑缺血和神经炎症的情况下 {svg_3}. 该药物调节环核苷酸水平的能力可能有助于在缺血事件后保存神经元功能和结构,表明它在治疗中风和其他神经退行性疾病中可能发挥作用。
肾脏缺血
该化合物在减轻肾脏缺血的影响方面显示出希望,肾脏缺血是移植等手术后常见的并发症 {svg_4}. This compound 调节 PI3K/AKT 途径表明它可能在缺血事件中保护肾脏功能和结构方面发挥作用。
药代动力学研究
This compound 由于其氘标记,常用于药代动力学研究,以了解西罗米司特的代谢途径和分布 {svg_5}. 氘标记允许更准确地追踪体内药物,提供其代谢的见解,并有助于优化给药方案。
作用机制
Target of Action
Cilomilast-d9 primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . These targets are isoenzymes that predominate in pro-inflammatory and immune cells .
Mode of Action
Cilomilast-d9 shows high selectivity for cAMP-specific phosphodiesterase 4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for phosphodiesterase 4D than for phosphodiesterase 4A, -B or -C . In vitro, Cilomilast-d9 suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and Chronic Obstructive Pulmonary Disease (COPD) .
Biochemical Pathways
Cilomilast-d9 affects the biochemical pathways by increasing intracellular cyclic adenosine-3’,5’-monophosphate (cAMP) through inhibition of phosphodiesterase (PDE) IV . This principal PDE isoenzyme is within pro-inflammatory cells, including eosinophils, mast cells, macrophages, lymphocytes, neutrophils, and epithelial cells . PDE IV inhibition also has other effects, including relaxation of airway smooth muscle, suppression of smooth muscle mitogenesis, and modulation of excitatory activity in pulmonary nerves .
Pharmacokinetics
Cilomilast-d9 is completely absorbed following oral administration and has negligible first-pass metabolism . It exhibits linear pharmacokinetics, with low between-subject variability . Cilomilast-d9 is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses . It has a small volume of distribution at steady state (17L) . Plasma clearance (approximately 2 L/h) is almost entirely metabolic, through multiple parallel pathways . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration .
Result of Action
Cilomilast-d9 has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . It significantly reduces the release of tumor necrosis factor-alpha (TNF-α) and granulocyte-macrophage colony-stimulating factor (GM-CSF) by bronchial epithelial cells and sputum cells .
Action Environment
The action of Cilomilast-d9 is influenced by environmental factors such as the presence of other drugs. For example, concurrent administration with erythromycin was associated with an increased incidence of gastrointestinal adverse events . Furthermore, the concentrations of unbound Cilomilast-d9 increased with declining renal or hepatic function .
生化分析
Biochemical Properties
Cilomilast-d9 plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase-4 (PDE4). This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP), a molecule that regulates various cellular functions. By inhibiting PDE4, Cilomilast-d9 increases the levels of cAMP within cells, leading to a reduction in inflammation. Cilomilast-d9 interacts with several biomolecules, including cAMP-specific PDE4 isoenzymes such as PDE4D, PDE4A, PDE4B, and PDE4C . These interactions result in the suppression of pro-inflammatory and immune cell activities, which are crucial in the pathogenesis of asthma and COPD .
Cellular Effects
Cilomilast-d9 has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In airway cells of patients with COPD, Cilomilast-d9 inhibits the release of neutrophil chemoattractants such as tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF) . This inhibition reduces neutrophil chemotaxis and inflammation, thereby improving lung function. Additionally, Cilomilast-d9 affects neutrophils by inhibiting superoxide anion production and mitigating calcium mobilization .
Molecular Mechanism
The molecular mechanism of Cilomilast-d9 involves its high selectivity for cAMP-specific PDE4 isoenzymes. By inhibiting PDE4, Cilomilast-d9 prevents the breakdown of cAMP, leading to increased intracellular cAMP levels . This elevation in cAMP suppresses the activity of pro-inflammatory and immune cells, thereby exerting potent anti-inflammatory effects both in vitro and in vivo . Cilomilast-d9 also interacts with other biomolecules, such as phosphatidylcholine-rich niosomes, to enhance pulmonary delivery and reduce adverse effects on the nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cilomilast-d9 change over time. Studies have shown that Cilomilast-d9 is completely absorbed following oral administration and exhibits linear pharmacokinetics . It has a terminal elimination half-life of approximately 6.5 hours and achieves steady state rapidly with twice-daily administration . Over time, Cilomilast-d9 reduces tissue cells central to the inflammatory process, such as macrophages and CD8+ lymphocytes, in patients with stable COPD . Long-term effects include improved lung function and reduced inflammation .
Dosage Effects in Animal Models
The effects of Cilomilast-d9 vary with different dosages in animal models. In mice with bleomycin-induced pulmonary fibrosis, Cilomilast-d9 significantly reduced the total number of alveolar inflammatory cells at early fibrosis stages . Higher doses of Cilomilast-d9 improved lung function and reduced fibrosis degree at later stages . Excessive doses may lead to adverse effects, such as gastrointestinal disturbances, as observed in clinical studies .
Metabolic Pathways
Cilomilast-d9 is involved in multiple metabolic pathways. It is completely absorbed following oral administration and undergoes negligible first-pass metabolism . The primary metabolic pathway involves the action of cytochrome P450 2C8, which forms the most abundant metabolite with less than 10% of the activity of the parent molecule . Cilomilast-d9’s metabolism is almost entirely metabolic, with plasma clearance occurring through multiple parallel pathways .
Transport and Distribution
Cilomilast-d9 is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound (99.4%) and has a small volume of distribution at steady state . Cilomilast-d9’s transport is influenced by its interaction with phosphatidylcholine-rich niosomes, which enhance pulmonary delivery and reduce brain uptake . This selective distribution improves the therapeutic index and reduces adverse effects on the nervous system .
Subcellular Localization
The subcellular localization of Cilomilast-d9 affects its activity and function. In lacrimal gland acinar cells, Cilomilast-d9 enhances the apical secretion of various secretory proteins after sustained exposure . It also changes the subcellular localization of rab3D, secretory component, and β-hexosaminidase, indicating the presence of secretory activity . These changes in localization are comparable to those observed with carbachol stimulation, suggesting that Cilomilast-d9 may be a good candidate for treating conditions like dry eyes .
属性
IUPAC Name |
4-cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUZOUXXHZCFB-UDCOFZOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B1141320.png)

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
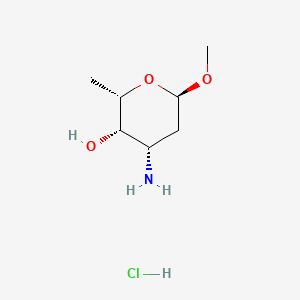
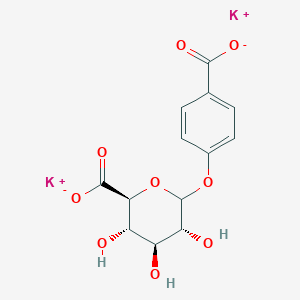
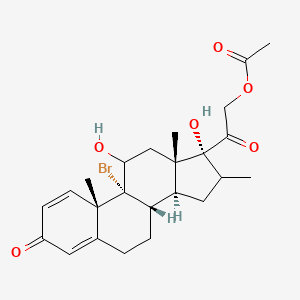
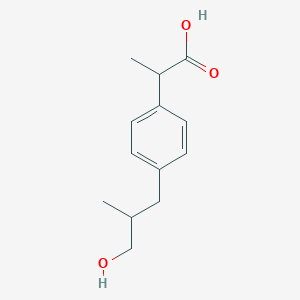
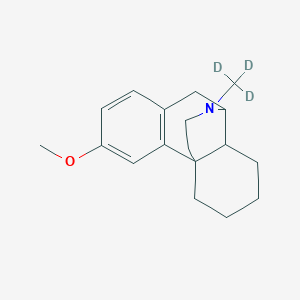
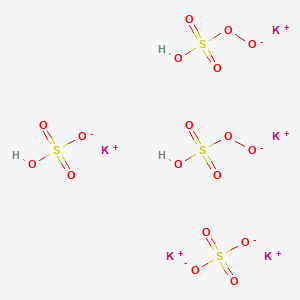
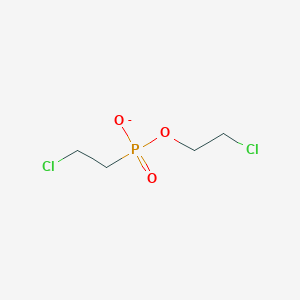
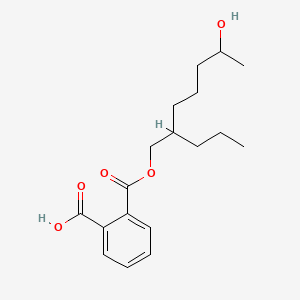

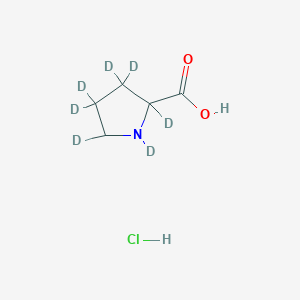
![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
